Fmoc-Tyr(3,5-Cl2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(3,5-Cl2)-OH: is a derivative of tyrosine, an amino acid, where the phenolic hydroxyl group is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3,5-Cl2)-OH typically involves the following steps:
Chlorination of Tyrosine: Tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Fmoc Protection: The chlorinated tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA) to protect the amino group.
Industrial Production Methods
Industrial production methods for This compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(3,5-Cl2)-OH: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the deprotected amino acid derivative.
Scientific Research Applications
Fmoc-Tyr(3,5-Cl2)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biochemistry and molecular biology.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(3,5-Cl2)-OH would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed to allow further reactions.
Comparison with Similar Compounds
Fmoc-Tyr(3,5-Cl2)-OH: can be compared with other Fmoc-protected amino acids and chlorinated tyrosine derivatives:
Fmoc-Tyr-OH: Lacks the chlorine substitutions, making it less reactive in certain substitution reactions.
Fmoc-Tyr(3-Cl)-OH: Has only one chlorine substitution, which may affect its reactivity and steric properties.
Conclusion
This compound: is a valuable compound in peptide synthesis and other scientific research applications. Its unique structure, with chlorine substitutions and Fmoc protection, makes it a versatile building block in various chemical and biological studies.
Properties
IUPAC Name |
(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKLAKPPKIOFFC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.